Home > Products > Screening Compounds P91140 > rac a-Ethyl DOPA Hydrobromide
rac a-Ethyl DOPA Hydrobromide -

rac a-Ethyl DOPA Hydrobromide

Catalog Number: EVT-13576120
CAS Number:
Molecular Formula: C11H16BrNO4
Molecular Weight: 306.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rac α-Ethyl DOPA Hydrobromide is a chemical compound characterized by the molecular formula C11H16BrNO4C_{11}H_{16}BrNO_{4} and a molecular weight of approximately 306.15 g/mol. It is a derivative of DOPA (Dihydroxyphenylalanine), which is a precursor to dopamine, an important neurotransmitter in the brain. The hydrobromide form enhances its solubility and stability, making it suitable for various applications in scientific research and pharmaceutical development .

Source and Classification

Rac α-Ethyl DOPA Hydrobromide is synthesized from α-ethyl-DOPA, which can be derived from the reaction of α-ethyl-3,4-dihydroxybenzylamine with an aldehyde. The compound belongs to the class of amino acids and is specifically classified as a hydrobromide salt due to the presence of hydrobromic acid in its formulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of Rac α-Ethyl DOPA Hydrobromide typically involves the following steps:

  1. Preparation of α-Ethyl-DOPA: This initial step involves reacting α-ethyl-3,4-dihydroxybenzylamine with an appropriate aldehyde under controlled conditions to yield α-ethyl-DOPA.
  2. Formation of Hydrobromide Salt: The α-ethyl-DOPA is then treated with hydrobromic acid, leading to the formation of Rac α-Ethyl DOPA Hydrobromide. This reaction is generally performed under acidic conditions to ensure complete conversion into the hydrobromide salt.
  3. Purification: Post-synthesis, the compound is purified through crystallization or other appropriate techniques to achieve high purity levels necessary for research applications .
Molecular Structure Analysis

Structure and Data

Rac α-Ethyl DOPA Hydrobromide has a complex molecular structure that can be described using various chemical notations:

  • IUPAC Name: 2-amino-2-[(3,4-dihydroxyphenyl)methyl]butanoic acid; hydrobromide
  • InChI Key: AIUVUJQXEMPCTK-UHFFFAOYSA-N
  • SMILES Notation: CCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Br

The structure includes an ethyl group attached to the amino acid backbone, along with two hydroxyl groups on the aromatic ring, contributing to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Rac α-Ethyl DOPA Hydrobromide can undergo several chemical reactions:

  1. Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  2. Reduction: Reduction reactions may convert Rac α-Ethyl DOPA Hydrobromide into its reduced forms using agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: These can occur at the aromatic ring or the amino group, facilitated by halogenating agents or nucleophiles depending on the specific conditions employed .

Major Products

The outcomes of these reactions vary based on the reagents and conditions used, with oxidation yielding quinones and reduction yielding amines or alcohols.

Mechanism of Action

The mechanism of action for Rac α-Ethyl DOPA Hydrobromide primarily involves its role in neurotransmitter modulation:

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: The melting point of Rac α-Ethyl DOPA Hydrobromide is reported to be around 170°C.
  • Solubility: It exhibits good solubility in water due to its ionic nature as a hydrobromide salt.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It is reactive towards various nucleophiles and electrophiles due to its functional groups, making it versatile for further chemical modifications .
Applications

Rac α-Ethyl DOPA Hydrobromide has diverse applications across various scientific fields:

  1. Chemistry: Used as a reference standard in analytical chemistry and in synthesizing other bioactive compounds.
  2. Biology: Investigated for its effects on neurotransmitter systems, particularly in studies related to Parkinson's disease and other neurological disorders.
  3. Pharmaceutical Industry: Serves as an intermediate in drug synthesis and development processes aimed at enhancing dopaminergic activity .
Synthesis and Development of rac α-Ethyl DOPA Hydrobromide

Historical Evolution of DOPA Analog Synthesis

The development of DOPA (3,4-dihydroxyphenylalanine) analogs represents a significant chapter in medicinal chemistry and neuropharmacology. Emerging prominently in the mid-20th century, research into DOPA analogs was initially driven by the need to understand neurotransmitter biosynthesis and develop therapeutics for neurological disorders. Early investigations focused on structural modifications to the DOPA backbone, primarily targeting decarboxylase inhibition. Methylated analogs like α-Methyldopa became established antihypertensive agents, demonstrating the therapeutic potential of targeted molecular alterations. Within this landscape, rac α-Ethyl DOPA (2-Amino-2-(3,4-dihydroxybenzyl)butanoic acid; CAS 35115-72-1) emerged as a compound of interest. Its synthesis stemmed from systematic efforts to enhance enzyme inhibitory potency by incorporating larger alkyl substituents at the α-carbon position compared to methylated counterparts. Key studies demonstrated that α-ethyl substitution conferred potent decarboxylase inhibitory properties, positioning it as a tool for investigating dopaminergic pathways and amino acid metabolism [1]. The structural evolution from simple halogenated or methylated DOPA derivatives to ethyl-substituted variants reflected a growing sophistication in rational drug design aimed at optimizing binding affinity, metabolic stability, and target specificity within the dopaminergic system.

Enantioselective Synthesis Pathways for Racemic Derivatives

The synthesis of chiral molecules like rac α-Ethyl DOPA Hydrobromide necessitates precise strategies for enantiomer separation or stereoselective construction due to the profound biological differences often exhibited by enantiomers. Racemic α-Ethyl DOPA presents a particular challenge, requiring resolution into its active enantiomers for detailed pharmacological evaluation or potential therapeutic application. Classical resolution techniques involving diastereomeric salt formation have been employed but often suffer from low efficiency and high cost. Modern enzymatic resolution offers a powerful alternative, leveraging the inherent stereoselectivity of biocatalysts. A highly efficient example is the use of a recombinant Bacillus cereus esterase immobilized for repeated use. This enzyme catalyzes the enantioselective hydrolysis of the methyl ester precursor, rac-α-ethyl-2-oxo-pyrrolidineacetic acid methyl ester. Under optimized conditions (pH 8.0, 35°C, substrate concentration 400 mM), the process achieves an enantiomeric excess (e.e.) of the remaining (S)-ester exceeding 99.5% at 49% conversion, approaching the theoretical maximum for kinetic resolution. Critically, enzyme immobilization enhanced operational stability, allowing reuse for at least 6 cycles with retained activity and selectivity, significantly improving process viability [6]. Alternative synthetic routes involve asymmetric hydrogenation or chiral auxiliaries, but enzymatic resolution remains attractive for its mild conditions and high stereoselectivity in producing enantiomerically enriched α-alkylated amino acids like α-Ethyl DOPA.

Table 1: Key Parameters for Biocatalytic Resolution of rac α-Ethyl DOPA Precursor

ParameterOptimal Condition/ValueSignificance
BiocatalystRecombinant B. cereus esterase (Immobilized)High enantioselectivity, reusability
Substraterac-α-ethyl-2-oxo-pyrrolidineacetic acid methyl esterProchiral precursor requiring resolution
Temperature35°CBalances enzyme activity and stability
pH8.0Optimal for enzyme activity and hydrolysis rate
Substrate Concentration400 mMHigh concentration tolerated, improves throughput
Enantiomeric Excess (e.e.s)> 99.5%Indicates near-complete separation of (S)-enantiomer
Conversion49%Close to theoretical max (50%) for kinetic resolution
Reusability> 6 cyclesCritical for cost-effectiveness at scale

Optimization of Nucleophilic Fluorination Strategies

While not directly applied to rac α-Ethyl DOPA itself, the evolution of nucleophilic fluorination strategies for structurally related radiolabeled DOPA analogs, particularly 6-[¹⁸F]FDOPA, provides crucial insights applicable to synthesizing complex, isotopically labeled versions of α-Ethyl DOPA for tracer studies. Historically, electrophilic fluorination using [¹⁸F]F₂ gas dominated radiolabeling. While capable of producing radiotracers like 6-[¹⁸F]FDOPA via mercuric or stannyl precursors, this method suffers from intrinsically low molar activity (Am, typically 4-25 MBq/μmol) due to carrier addition and complex processing [2] [5]. The development of no-carrier-added (n.c.a.) nucleophilic fluorination marked a paradigm shift. This approach utilizes cyclotron-produced [¹⁸F]fluoride ion (¹⁸F⁻), activated as a complex (e.g., K[¹⁸F]F-K₂.2.2 or K[¹⁸F]F-K₂CO₃), to perform nucleophilic aromatic substitution (SₙAr) or aliphatic substitution (Sₙ2) on suitable precursors. For DOPA analogs, SₙAr on electron-deficient aromatic rings, such as iodonium salts or nitro-substituted benzylic precursors protected with groups stable to basic conditions but readily removable later (e.g., boronate esters, diaryliodonium salts), proved successful. Key advantages include significantly higher molar activity (often >100 GBq/μmol), essential for receptor imaging studies to avoid saturating biological targets, and shorter synthesis times compared to older electrophilic methods [2] [5]. Optimization focuses on precursor design (stability, reactivity, regioselectivity), phase-transfer catalysts, reaction solvents (acetonitrile, DMSO, t-BuOH), temperature control, and efficient deprotection strategies post-fluorination. These advancements in nucleophilic ¹⁸F-chemistry provide a robust toolkit potentially adaptable for introducing fluorine-18 into α-Ethyl DOPA derivatives for positron emission tomography (PET) studies.

Table 2: Comparison of Fluorination Methods for DOPA Analog Radiolabeling

ParameterElectrophilic FluorinationNucleophilic FluorinationSignificance of Improvement
Radioactive Source[¹⁸F]F₂ (Carrier-added)n.c.a. [¹⁸F]F⁻Higher molar activity (Am) achievable
Typical Am4 - 25 MBq/μmol37 - >100 GBq/μmolAvoids target saturation in PET imaging
RegioselectivityModerate (requires directing groups)High (precursor controlled)Purer product, simpler purification
Reaction Time~50 min (fluorination step)~20-30 min (fluorination step)Faster synthesis, higher yield due to decay
Precursor ComplexityMercurials, Stannanes (Toxic)Diaryliodonium salts, BoronatesSafer handling, less toxic residue concerns
Automation PotentialEstablished but complexHigh, with modern modulesMore reliable routine production
Major LimitationLow Am, Toxic PrecursorsPrecursor Synthesis ComplexityNucleophilic requires sophisticated precursors

Solid-Phase Support Techniques in Radiolabeled Analog Production

Solid-phase synthesis and immobilization techniques offer significant advantages for producing sensitive molecules like DOPA analogs or their precursors, enhancing purity, simplifying purification, and enabling automation. While direct literature on solid-phase synthesis of rac α-Ethyl DOPA Hydrobromide wasn't identified in the provided sources, the principles are well-established in related chemistry, particularly in radiotracer synthesis and enzymatic resolution. In the context of radiolabeled DOPA analogs like 6-[¹⁸F]FDOPA, solid-phase extraction (SPE) cartridges are indispensable for rapid purification. Sequential cartridges (e.g., alumina for removing unreacted [¹⁸F]fluoride, cation-exchange for trapping the amino acid, C18 for desalting and final purification) enable efficient separation of the desired radiotracer from reaction mixtures, metal contaminants (from demercuration/destannylation precursors), and unreacted starting materials within minutes, crucial for handling short-lived isotopes [2]. Furthermore, enzyme immobilization, as demonstrated in the resolution of rac α-Ethyl DOPA precursors, exemplifies solid-phase support application. Immobilizing the recombinant Bacillus cereus esterase onto a solid matrix (e.g., epoxy resin, chitosan beads) transforms it into a reusable heterogeneous biocatalyst. This immobilization significantly enhances process economics by enabling multiple reaction cycles (≥6 cycles demonstrated) without significant loss of activity or enantioselectivity, facilitating continuous or semi-continuous production of enantiomerically enriched intermediates [6]. These solid-phase techniques – SPE for purification and enzyme immobilization for catalysis – represent powerful tools that could be integrated into the synthesis and purification workflow of rac α-Ethyl DOPA Hydrobromide or its enantiopure forms, improving yield, purity, scalability, and enabling automation, particularly beneficial for producing radiolabeled versions for research.

Properties

Product Name

rac a-Ethyl DOPA Hydrobromide

IUPAC Name

2-amino-2-[(3,4-dihydroxyphenyl)methyl]butanoic acid;hydrobromide

Molecular Formula

C11H16BrNO4

Molecular Weight

306.15 g/mol

InChI

InChI=1S/C11H15NO4.BrH/c1-2-11(12,10(15)16)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,2,6,12H2,1H3,(H,15,16);1H

InChI Key

AIUVUJQXEMPCTK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.